molecular formula C15H12O5 B1676961 Naringenin CAS No. 480-41-1

Naringenin

Cat. No.: B1676961
CAS No.: 480-41-1
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin can be synthesized through various methods. One common approach involves the use of naringin, a glycoside found in citrus fruits, as a precursor. The hydrolytic action of the enzyme naringinase converts naringin into this compound . Another method involves the synthesis of this compound from chalcone intermediates through cyclization reactions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as citrus fruits, followed by purification processes. Advanced techniques like media-milling and nanosuspension preparation have been employed to enhance the solubility and bioavailability of this compound . These methods involve the use of nanocarriers like tocopherol polyethylene glycol succinate to create stable nanosuspensions .

Comparison with Similar Compounds

Naringenin is often compared with other flavonoids such as naringin, quercetin, and hesperidin:

    Naringin: Naringin is a glycoside form of this compound and is also found in citrus fruits.

    Quercetin: Quercetin is another flavonoid with strong antioxidant and anti-inflammatory properties.

    Hesperidin: Hesperidin is a flavanone glycoside found in citrus fruits.

This compound stands out due to its unique flavanone backbone and its ability to modulate multiple metabolic pathways, making it a versatile compound with diverse applications .

Biological Activity

Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects, particularly its impact on metabolic health, antioxidant properties, and potential therapeutic applications.

1. Overview of this compound

This compound (C15H12O5) is a flavanone that exhibits various pharmacological properties. It is known for its antioxidant, anti-inflammatory, and anti-cancer effects. The compound's bioavailability and metabolism have been subjects of extensive research, with studies indicating that it can traverse the blood-brain barrier and exert neuroprotective effects.

2.1 Antioxidant Properties

This compound has been shown to enhance antioxidant defenses by scavenging reactive oxygen species (ROS) and modulating lipid peroxidation markers. A study highlighted that this compound significantly decreases biomarkers of oxidative stress in both in vitro and in vivo settings .

Table 1: Antioxidant Effects of this compound

Study ReferenceModelKey Findings
Human subjectsDecreased lipid peroxidation biomarkers
Wistar ratsImproved kidney function by reversing oxidative stress
In vitroInhibition of bacterial growth through antioxidant activity

2.2 Metabolic Effects

This compound has been linked to improved insulin sensitivity and metabolic rate. A clinical trial demonstrated that supplementation with this compound reduced body weight and insulin resistance in a diabetic subject over eight weeks . The mechanism appears to involve activation of peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in lipid metabolism.

Table 2: Metabolic Effects of this compound

Study ReferenceDosageDurationKey Findings
150 mg/day8 weeksReduced body weight by 2.3 kg; decreased insulin by 18%
Various doses12 weeks (mice)Improved insulin sensitivity without decreased food intake

2.3 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which may contribute to its cardioprotective effects. It has been shown to modulate immune system activity and reduce inflammatory markers in various models .

3. Case Studies

Several studies have explored the therapeutic potential of this compound in different health contexts:

  • Cardiotoxicity Prevention : In a study involving Wistar rats treated with paclitaxel, this compound significantly alleviated cardiac dysfunction by lowering levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), indicating protective effects against chemotherapy-induced cardiotoxicity .
  • Nephroprotective Effects : this compound has demonstrated protective effects against renal toxicity induced by various agents, including zinc oxide nanoparticles and acetaminophen. It improved renal function tests and histological integrity in treated subjects .

This compound's biological activities are mediated through several mechanisms:

  • Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), this compound mitigates oxidative stress.
  • Metabolic Regulation : Activation of PPARs enhances fatty acid oxidation and glucose uptake in adipocytes, improving overall metabolic health.
  • Anti-inflammatory Pathways : this compound modulates signaling pathways related to inflammation, potentially reducing chronic disease risk.

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in various health conditions, particularly those related to metabolic dysfunction, oxidative stress, and inflammation. Future research should focus on elucidating the pharmacokinetics of this compound and exploring its efficacy in larger clinical trials.

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022392
Record name Naringenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-41-1
Record name Naringenin
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Record name Naringenin
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Record name Naringenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03467
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Record name Naringenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865
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Record name NARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2
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Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 °C
Record name Naringenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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